2,7-Naphthyridine-3-carboxylic acid
Overview
Description
2,7-Naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by a fused ring system consisting of two pyridine rings.
Mechanism of Action
Target of Action
2,7-Naphthyridine-3-carboxylic acid is a derivative of the naphthyridine family, which has been found to have significant biological activity Naphthyridine derivatives, such as nalidixic acid, are known to inhibit the a subunit of bacterial dna gyrase , which plays a crucial role in bacterial DNA replication.
Mode of Action
It’s worth noting that naphthyridine derivatives like nalidixic acid work by inhibiting bacterial dna gyrase . This inhibition prevents the supercoiling of bacterial DNA, which is necessary for replication, thus leading to the death of the bacteria .
Biochemical Pathways
Given the known action of similar naphthyridine derivatives, it can be inferred that this compound may interfere with the dna replication process in bacteria by inhibiting dna gyrase .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 17416 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Based on the known effects of similar naphthyridine derivatives, it can be inferred that this compound may lead to the death of bacteria by inhibiting dna replication .
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
2,7-Naphthyridine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, this compound can form complexes with metal ions, which may enhance its biological activity . These interactions are essential for its role in biochemical pathways and therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Furthermore, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting the growth of cancer cells . Its impact on cellular metabolism includes altering the metabolic flux and levels of key metabolites, which can disrupt the energy balance within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . This binding can result in the inhibition or activation of enzymes, depending on the context. For instance, this compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . In in vitro and in vivo studies, the effects of this compound on cellular function have been observed to change over time, with prolonged exposure leading to more pronounced biological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways are crucial for its biological activity and therapeutic potential. Additionally, this compound can affect metabolic flux, altering the levels of key metabolites and disrupting cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For instance, it can be transported into cells via organic anion transporters, which facilitate its uptake and distribution . The binding to plasma proteins also influences its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its presence in the mitochondria can affect cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-naphthyridine-3-carboxylic acid typically involves multi-step reactions. One common method includes the reaction of 1-methyl piperidin-4-one with carbon disulfide, malononitrile, and triethylamine to form a condensed thiopyran moiety. This intermediate is then converted to 3-mercapto-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile by reacting with morpholine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various naphthyridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
2,7-Naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-naphthyridine-3-carboxylic acid include:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,7-Naphthyridine
- 2,6-Naphthyridine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of nitrogen atoms in the fused ring system, which imparts unique chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
2,7-naphthyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGNBBZZTQVCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=C(C=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 2,7-Naphthyridine-3-carboxylic acid derivatives exert their antiproliferative effects?
A1: While the exact mechanism of action remains under investigation, research suggests that some this compound derivatives, particularly Schiff bases, exhibit promising antitumor activity. [, ] This activity was identified through in vitro screening against a panel of 60 human tumor cell lines by the National Cancer Institute (NCI). [, ] Further research is needed to fully elucidate the specific cellular targets and pathways affected by these compounds.
Q2: What is the structure-activity relationship (SAR) observed for this compound derivatives and their anticancer activity?
A2: Studies have shown that modifications to the this compound scaffold can significantly impact antitumor activity. For instance, Schiff bases derived from this core structure have demonstrated notable potency in preliminary screenings. [, ] Specifically, a derivative incorporating a this compound moiety exhibited potent activity against central nervous system cancer cells (SF-539) with a GI50 of 0.70 µmol. [] These findings highlight the potential for tailoring the substituents on this scaffold to optimize interactions with specific biological targets and enhance antitumor efficacy.
Q3: Has the binding affinity of this compound derivatives to any specific targets been investigated?
A3: Yes, research has focused on a specific this compound derivative, Sildenafil (Viagra). [3H]Sildenafil exhibits specific and kinetically heterogeneous binding to phosphodiesterase-5 (PDE5), a key enzyme in the cGMP signaling pathway. [] Studies employing [3H]Sildenafil binding assays have revealed two binding affinities, suggesting the existence of two conformations for the PDE5 catalytic site. [] Furthermore, cGMP has been shown to allosterically modulate [3H]Sildenafil binding to PDE5, highlighting the complex interplay between this compound, its target, and intracellular signaling pathways. []
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